3-Hydroxycholestan-27-al

Description

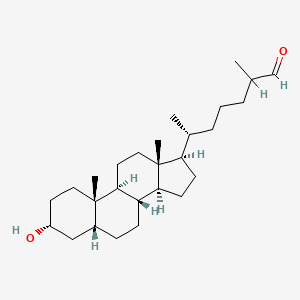

3-Hydroxycholestan-27-al is a cholestane-derived molecule characterized by a hydroxyl group at the C3 position and an aldehyde moiety at C25. Its IUPAC name is (3S)-3-hydroxy-5β-cholestan-27-al, reflecting its stereochemistry and functional groups. This compound is a key intermediate in bile acid biosynthesis, particularly in pathways involving mitochondrial cytochrome P450 enzyme CYP27A1, which catalyzes the oxidation of sterols at the C27 position . The presence of the 3-hydroxy group distinguishes it from oxo-containing sterols (e.g., cholestenones), which exhibit distinct enzymatic reactivity and metabolic fates .

Properties

CAS No. |

78801-18-0 |

|---|---|

Molecular Formula |

C27H46O2 |

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(6R)-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanal |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h17-25,29H,5-16H2,1-4H3/t18?,19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

KIVMAQXIDUADTM-RKOYIKFYSA-N |

SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C=O |

Isomeric SMILES |

C[C@H](CCCC(C)C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C=O |

Synonyms |

3 alpha-hydroxy-5 beta-cholestan-27-al 3-hydroxycholestan-27-al 3-OH-5-C-27-A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The structural variations among cholestane derivatives primarily involve hydroxylation patterns, stereochemistry, and oxidation states. Below is a comparative analysis:

Key Observations :

- 3-Oxo vs. 3-Hydroxy Groups: CYP27A1 preferentially hydroxylates 3-oxo sterols (e.g., cholestenone) over 3-hydroxy derivatives like this compound. This is attributed to the enzyme’s substrate-binding pocket, which accommodates planar oxo groups more efficiently than bulky hydroxy substituents .

- Additional Hydroxyl Groups : Compounds like 3α,7α,24(S)-Trihydroxy-5β-cholestan-27-al undergo further modifications in hepatic pathways, leading to mature bile acids (e.g., cholic acid). The 7α- and 24(S)-hydroxy groups enhance solubility and direct trafficking to specific organelles .

Metabolic and Functional Differences

- Bile Acid Synthesis: this compound is hydroxylated at C27 by CYP27A1, forming 3β,27-dihydroxycholestane, a precursor for chenodeoxycholic acid. In contrast, cholestenone is rapidly converted to 27-hydroxycholestenone, which is implicated in reverse cholesterol transport and atherosclerosis modulation .

- Enzyme Affinity: The $ K_m $ value for cholestenone with CYP27A1 is significantly lower (~8 µM) compared to cholesterol (~80 µM), highlighting the enzyme’s preference for oxo-substrates .

Physicochemical Properties

| Property | This compound | Cholestenone | 3α,7α,24(S)-Trihydroxy-5β-cholestan-27-al |

|---|---|---|---|

| Polarity | Moderate (due to 3-OH) | Low (3-oxo, nonpolar) | High (multiple -OH groups) |

| Solubility in Water | Low | Very low | Moderate |

| Stability | Sensitive to oxidation | Stable | Sensitive to enzymatic degradation |

Research Findings

- CYP27A1 Catalysis: Studies show that substituting the 3-hydroxy group in this compound with a 3-oxo group (as in cholestenone) increases hydroxylation efficiency by ~10-fold .

- Biological Roles: While this compound is primarily a bile acid precursor, cholestenone-derived 27-hydroxycholesterol regulates lipid homeostasis and immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.